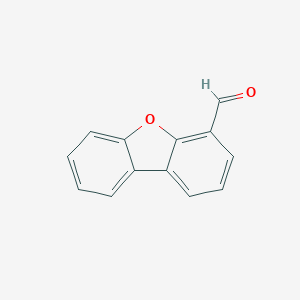

4-Dibenzofurancarboxaldehyde

Vue d'ensemble

Description

4-Dibenzofurancarboxaldehyde is a chemical compound with the molecular formula C13H8O2 . It is also known by other names such as dibenzo[b,d]furan-4-carbaldehyde and dibenzofuran-4-carboxaldehyde .

Molecular Structure Analysis

The molecular weight of 4-Dibenzofurancarboxaldehyde is 196.20 g/mol . The InChIKey, a unique identifier for the compound, is GQYTWBPRZFRASB-UHFFFAOYSA-N . The compound’s structure is composed of pairs of 4-dibenzofurancarboxaldehyde molecules related by inversion centers .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Dibenzofurancarboxaldehyde include a molecular weight of 196.20 g/mol and a molecular formula of C13H8O2 .Applications De Recherche Scientifique

Hole Transport Materials for OLEDs

Dibenzo[b,d]furan-4-carbaldehyde: derivatives have been utilized as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability, which is crucial for the thermal evaporation process and the operational stability of OLED devices . The rigid structure of these derivatives contributes to their excellent thermal properties, with decomposition temperatures reaching up to 400°C and glass transition temperatures above 190°C .

Pharmaceutical Research

Benzofuran derivatives, including dibenzo[b,d]furan-4-carbaldehyde , are known for their strong biological activities. They have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This makes them potential candidates for drug development and natural drug lead compounds.

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel molecules, particularly in the creation of isomeric dibenzofuran carboxaldehydes. These synthesized compounds are then used for further chemical reactions and biological evaluations, indicating the versatility of dibenzo[b,d]furan-4-carbaldehyde as a precursor in synthetic chemistry .

Material Science

In material science, dibenzo[b,d]furan-4-carbaldehyde is a valuable compound due to its unique physicochemical properties. It serves as a core structure for various biologically active materials and synthetic chemical raw materials, contributing to the development of new materials with potential applications in technology and industry .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reference material in spectroscopic analysis and chromatography. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Environmental Science

Dibenzo[b,d]furan-4-carbaldehyde: has applications in environmental science, particularly in the study of organic pollutants. Its structural similarity to certain environmental toxins allows researchers to study its behavior and interactions in ecosystems, aiding in the understanding of pollution dynamics and remediation strategies .

Mécanisme D'action

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .

Pharmacokinetics

The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .

Action Environment

Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.

Propriétés

IUPAC Name |

dibenzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYTWBPRZFRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242400 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96706-46-6 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

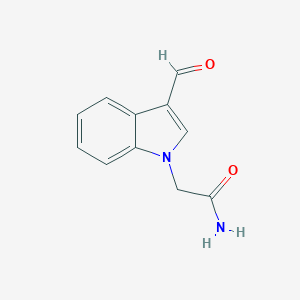

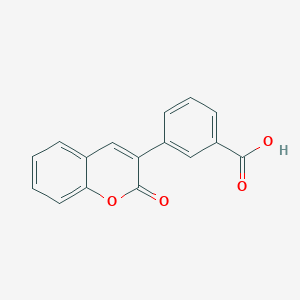

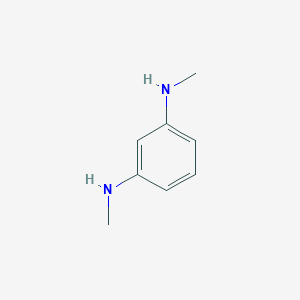

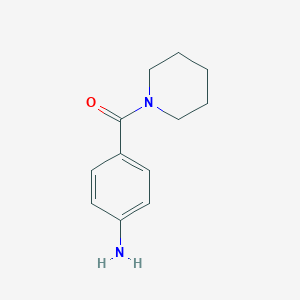

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?

A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, 4-Dibenzofurancarboxaldehyde (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from 4-Dibenzofurancarboxaldehyde (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for 4-Dibenzofurancarboxaldehyde (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.

Q2: What are the key structural features of 4-Dibenzofurancarboxaldehyde?

A2: 4-Dibenzofurancarboxaldehyde (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of 4-Dibenzofurancarboxaldehyde molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].

Q3: What analytical techniques are commonly employed to study 4-Dibenzofurancarboxaldehyde?

A3: Various analytical techniques are used to characterize and study 4-Dibenzofurancarboxaldehyde. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of 4-Dibenzofurancarboxaldehyde.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)

![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)